(Spiro[2.5]oct-1-ylmethyl)amine
Description
Significance of Spirocyclic Systems in Organic Synthesis and Chemical Space Exploration
Spirocyclic systems, defined by two rings connected through a single shared atom, are increasingly recognized as privileged scaffolds in drug discovery and organic synthesis. tandfonline.comresearchgate.net Their inherent three-dimensional architecture offers a distinct advantage over more planar aromatic systems by enabling the projection of functional groups into three-dimensional space. tandfonline.com This can lead to more significant interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.com
The introduction of a spirocyclic core into a molecule increases its fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with a higher probability of success in clinical trials. bldpharm.com A higher Fsp³ value is associated with more complex, three-dimensional structures that can improve physicochemical properties such as aqueous solubility and metabolic stability, while also enhancing potency and selectivity. bldpharm.com The rigidity of the spiro junction limits the conformational mobility of the molecule, which can be advantageous in drug design by locking the molecule into a bioactive conformation. nih.gov
Despite their potential, the synthesis of spirocycles can be challenging due to the presence of a quaternary carbon at the spiro center and the need to control multiple stereocenters. tandfonline.com However, significant progress in synthetic methodologies is addressing these challenges, making spirocyclic scaffolds more accessible for exploration. tandfonline.comrsc.org
Overview of Spiro[2.5]octane Scaffolds in Advanced Chemical Research
The spiro[2.5]octane scaffold, which consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, is a specific class of spirocyclic systems that has garnered interest in chemical research. The parent hydrocarbon, spiro[2.5]octane, is a simple yet elegant structure that serves as the foundation for a variety of more complex derivatives. nih.gov
The synthesis of functionalized spiro[2.5]octane derivatives, such as spiro[2.5]octane-5,7-dione, has been developed and optimized to avoid cumbersome purification techniques like column chromatography, allowing for larger scale production. researchgate.net Furthermore, methods for the synthesis of spiro[2.5]octa-4,7-dien-6-ones have been established, highlighting the accessibility of this scaffold. rsc.org These synthetic advancements pave the way for the incorporation of the spiro[2.5]octane motif into a wider range of molecules with potential applications in medicinal chemistry and materials science.
Specific Research Interest in Aminomethyl Spiro[2.5]octane Derivatives
The presence of an aminomethyl group on the spiro[2.5]octane scaffold, as seen in (Spiro[2.5]oct-1-ylmethyl)amine, introduces a key functional group that can significantly influence the molecule's properties and applications. Primary amines are versatile functional groups that can participate in a wide range of chemical reactions, making them valuable for the synthesis of more complex molecules. researchgate.net
The aminomethyl group can act as a handle for further functionalization, allowing for the attachment of various substituents to fine-tune the biological activity or material properties of the parent scaffold. For instance, the related compound 1-(aminomethyl)spiro[2.5]octane-1-carboxylic acid has been identified as a compound of interest in medicinal chemistry, suggesting the potential of the aminomethyl spiro[2.5]octane framework as a scaffold for drug design. ontosight.ai The aminomethyl group, along with the carboxylic acid, provides sites for chemical modification and potential interactions with biological macromolecules. ontosight.ai
The specific research interest in this compound and its derivatives likely stems from the desire to combine the advantageous three-dimensional structure of the spiro[2.5]octane scaffold with the versatile reactivity and potential biological interactions of the aminomethyl group.
Interactive Data Table: Properties of Spiro[2.5]octane Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 938458-82-3 | C₉H₁₇N | 139.24 |
| 6-Aminomethyl-spiro[2.5]octane | 877201-35-9 | C₉H₁₇N | 139.24 |
| Spiro[2.5]octane | 185-65-9 | C₈H₁₄ | 110.20 |
| 1-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid | 724772-97-8 | C₁₀H₁₇NO₂ | 183.25 |
| Spiro[2.5]octane-6-carbaldehyde | 849671-57-4 | C₉H₁₄O | 138.21 |
| 2-{spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride | Not Available | C₁₀H₁₉N | Not Available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.5]octan-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-7-8-6-9(8)4-2-1-3-5-9/h8H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLWLXATYUQMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672361 | |
| Record name | 1-(Spiro[2.5]octan-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-82-3 | |
| Record name | 1-(Spiro[2.5]octan-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Spiro 2.5 Oct 1 Ylmethyl Amine and Analogues
Strategies for Constructing the Spiro[2.5]octane Core
Dearomatization Reactions for Spiro[2.5]octa-4,7-dien-6-one Synthesis
A key precursor for the synthesis of (Spiro[2.5]oct-1-ylmethyl)amine is the spiro[2.5]octa-4,7-dien-6-one skeleton. A powerful and efficient method for the construction of this core involves the dearomatization of para-quinone methides. rsc.orgnrochemistry.com This approach offers a metal-free, one-pot synthesis that proceeds under mild conditions with high yields. rsc.orgnrochemistry.com
The reaction typically involves a 1,6-conjugate addition of a suitable nucleophile to a p-quinone methide, which induces an intramolecular dearomatization and ring closure to form the spiro[2.5]octa-4,7-dien-6-one system. rsc.org This method is notable for its ability to generate multiple consecutive quaternary centers, a common feature in complex natural products. rsc.orgnrochemistry.com
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| p-Quinone methide | Stabilized carbanion | Mild, metal-free | Spiro[2.5]octa-4,7-dien-6-one | High |
This table summarizes a generalized dearomatization reaction for the synthesis of the spiro[2.5]octa-4,7-dien-6-one core.
Installation of the Aminomethyl Moiety
With the spiro[2.5]octane core in hand, the next critical step is the introduction of the aminomethyl group at the C1 position. This can be achieved through a sequence of reactions involving the formation of a carbon-carbon bond at the carbonyl group of a spiro[2.5]octan-6-one intermediate, followed by functional group interconversion.
Directly introducing an aminomethyl group can be challenging. A plausible indirect approach involves the Strecker amino acid synthesis. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This method utilizes an aldehyde or ketone, in this case, a suitable spiro[2.5]octanone derivative, which reacts with an amine and a cyanide source to form an α-aminonitrile. Subsequent hydrolysis of the nitrile furnishes the corresponding α-amino acid, which can then be reduced to the target aminomethyl compound.
| Starting Material | Reagents | Intermediate | Final Product |
| Spiro[2.5]octanone | NH₃, KCN | α-Aminonitrile | (Spiro[2.5]oct-1-yl)methanamine |
This table outlines the key steps of a potential Strecker synthesis route to the target amine.
A more versatile and widely applicable strategy involves the olefination of a spiro[2.5]octanone intermediate, followed by reduction. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this transformation, allowing for the formation of an α,β-unsaturated ester from a ketone. nrochemistry.comwikipedia.org This reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the ylides used in the Wittig reaction, often leading to higher yields and easier purification. wikipedia.org
Following the HWE reaction, the resulting α,β-unsaturated ester can be reduced to the corresponding saturated amine. This typically involves a two-step process: reduction of the double bond and the ester to an alcohol, followed by conversion of the alcohol to the amine. Alternatively, reduction of a nitrile intermediate, formed via a Wittig-type reaction with a cyanophosphonate, provides a direct route to the primary amine.
| Ketone | Reagent | Product of Olefination | Subsequent Reactions | Final Product |
| Spiro[2.5]octan-6-one | Horner-Wadsworth-Emmons reagent (e.g., triethyl phosphonoacetate) | Ethyl (spiro[2.5]oct-6-ylidene)acetate | 1. Reduction (e.g., LiAlH₄) 2. Conversion of alcohol to amine | (Spiro[2.5]oct-6-ylmethyl)amine |
| Spiro[2.5]octan-6-one | Cyanomethylphosphonate reagent | (Spiro[2.5]oct-6-ylidene)acetonitrile | Reduction (e.g., LiAlH₄ or H₂, catalyst) | (Spiro[2.5]oct-6-ylmethyl)amine |
This table illustrates the application of the Horner-Wadsworth-Emmons reaction and subsequent functional group interconversions to install the aminomethyl moiety.
Stereoselective Synthesis of this compound and Chiral Analogues
The development of stereoselective methods for the synthesis of chiral spirocycles is a rapidly advancing area of research. Accessing enantiomerically pure this compound and its analogues requires precise control over the formation of stereocenters in the spirocyclic core and during the installation of the side chain.
Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of the spiro[2.5]octane framework. Chiral catalysts can be employed in the key dearomatization step to induce enantioselectivity. For instance, the use of a chiral phase-transfer catalyst or a chiral Lewis acid in the 1,6-conjugate addition to p-quinone methides could provide a route to enantiomerically enriched spiro[2.5]octa-4,7-dien-6-ones.
Furthermore, asymmetric reduction of a prochiral spiro[2.5]octanone can establish a chiral center that can direct subsequent transformations.
| Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |
| p-Quinone methide | Chiral Phase-Transfer Catalyst | Chiral Spiro[2.5]octa-4,7-dien-6-one | Potentially high |
| Spiro[2.5]octan-6-one | Chiral Reducing Agent (e.g., CBS reagent) | Chiral Spiro[2.5]octan-6-ol | High |
This table provides examples of how asymmetric catalysis can be applied to generate chiral spiro[2.5]octane intermediates.
The formation of the cyclopropane (B1198618) ring is a critical step in establishing the spiro[2.5]octane skeleton. When the cyclohexanone (B45756) precursor already contains stereocenters, the cyclopropanation reaction can proceed with diastereoselectivity. The stereochemical outcome is often influenced by the steric and electronic properties of the existing chiral centers, which direct the approach of the cyclopropanating agent.
For example, the reaction of a chiral enolate with a cyclopropanating agent can lead to the formation of one diastereomer in preference to the other. Substrate-controlled diastereoselective cyclopropanations are valuable for constructing specific stereoisomers of the spiro[2.5]octane core.
| Cyclohexanone Precursor | Cyclopropanating Agent | Diastereomeric Ratio (d.r.) |
| Chiral substituted cyclohexanone | Simmons-Smith reagent | Moderate to high |
| Chiral enolate | Michael addition of a sulfur ylide | Moderate to high |
This table illustrates the potential for diastereoselective control in the formation of the spiro[2.5]octane ring system.
Chemoenzymatic Approaches to Enantioenriched Spirocycles
Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the practicality of traditional organic reactions to produce enantioenriched compounds. thieme-connect.de For the synthesis of chiral spirocyclic amines, enzymatic kinetic resolution (EKR) is a particularly powerful strategy. wikipedia.org In this approach, an enzyme selectively acylates one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. wikipedia.orgmdpi.com
Lipases are frequently employed for this purpose due to their broad substrate tolerance and high enantioselectivity. mdpi.com For instance, the kinetic resolution of a racemic spiro[2.5]octane-based amine could be achieved using Candida antarctica lipase (B570770) B (CALB) with an acyl donor like ethyl acetate. The enzyme would selectively acylate one enantiomer, affording the corresponding amide and the unreacted amine in high enantiomeric excess (ee). The efficiency of such resolutions is often quantified by the enantioselectivity value (E), with higher values indicating better separation of the enantiomers. acs.org
A notable advancement in this area is dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. wikipedia.org This can be accomplished by combining the enzymatic resolution with a metal-based racemization catalyst.
Table 1: Representative Chemoenzymatic Resolutions of Spirocyclic Amines
| Enzyme | Substrate | Acyl Donor | Solvent | Product | Yield (%) | ee (%) | Ref |
| Candida rugosa Lipase | Racemic 1-(isopropylamino)-3-phenoxy-2-propanol | Isopropenyl acetate | Toluene/[EMIM][BF4] | (S)-amide | 28.2 | 96.2 | mdpi.com |
| Halohydrin dehalogenase (HheC) | Racemic spiro-epoxyoxindoles | Sodium azide (B81097) | Buffer | (R)-azidoalcohol | up to 48 | >99 | acs.org |
This table presents data for analogous reactions to illustrate the potential of chemoenzymatic methods, as specific data for this compound was not available.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established method for asymmetric synthesis. numberanalytics.com A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com
For the synthesis of this compound, a suitable prochiral precursor, such as a spiro[2.5]octanecarboxylic acid, could be coupled to a chiral auxiliary like one of Evans' oxazolidinones or Oppolzer's camphorsultam. numberanalytics.com The resulting amide can then undergo diastereoselective transformations. For example, a Curtius rearrangement of an acyl azide derived from the chiral amide would proceed through a stereochemically defined transition state, leading to the formation of an isocyanate with high diastereomeric purity. Subsequent hydrolysis would furnish the target amine, and the chiral auxiliary could be recovered.
Another powerful chiral auxiliary is pseudoephedrine, which has been shown to be highly effective in the asymmetric alkylation of amides. nih.gov While direct application to the target molecule's synthesis is not documented, the principles can be readily extended. The high crystallinity of pseudoephedrine-derived amides often facilitates purification by recrystallization, allowing for the attainment of very high diastereomeric purity. nih.gov
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism | Ref |
| Evans' Oxazolidinones | Aldol reactions, Alkylations | Steric hindrance from the auxiliary directs the approach of the electrophile. | numberanalytics.com |
| Oppolzer's Camphorsultam | Alkylations, Aldol reactions | The rigid camphor (B46023) skeleton blocks one face of the enolate. | numberanalytics.com |
| Myers' Pseudoephedrine | Alkylations | The auxiliary forms a stable chelated enolate, directing alkylation. | numberanalytics.comnih.gov |
Multicomponent Reaction Strategies for Spiro[2.5]octane Derivatives
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single step to form a product that incorporates all or most of the atoms of the reactants. mdpi.com MCRs are highly atom-economical and offer a rapid route to molecular complexity, making them ideal for the construction of compound libraries. mdpi.comnih.gov
The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.gov To synthesize derivatives related to this compound, a spiro[2.5]octane-based aldehyde or amine could be employed as one of the components. For example, the reaction of spiro[2.5]octanecarbaldehyde, a primary amine, a carboxylic acid, and an isocyanide would generate a diverse set of spiro[2.5]octane-containing peptidomimetics. nih.gov Recent advancements have also demonstrated the use of Ugi reactions to create complex, polycyclic spiroindolines. rsc.org
Another relevant MCR is the Passerini three-component reaction, which involves the combination of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. mdpi.com This reaction could be adapted to incorporate the spiro[2.5]octane scaffold. Furthermore, pseudo-multicomponent reactions, which involve sequential Knoevenagel condensation and Michael addition, have been used to synthesize spiro compounds. nih.gov
Solid-Phase Synthesis Approaches for Spirocyclic Scaffolds
Solid-phase synthesis (SPS) is a powerful technique for the preparation of large libraries of compounds. spirochem.com In SPS, a starting material is attached to an insoluble polymer support, and subsequent reactions are carried out. spirochem.com Excess reagents and by-products are easily removed by washing the solid support, which simplifies purification and allows for the use of excess reagents to drive reactions to completion. nih.gov
The synthesis of spirocyclic scaffolds on solid support has been demonstrated as a viable strategy for generating diverse molecular libraries. nih.govrsc.org For the synthesis of this compound analogues, a suitable spiro[2.5]octane-based building block could be anchored to a resin. For instance, a spiro[2.5]octanecarboxylic acid could be attached to a Wang or Rink amide resin. From this resin-bound starting material, a variety of transformations can be performed in a parallel fashion to generate a library of spiro[2.5]octane derivatives. The final products are then cleaved from the solid support for screening and characterization. This approach is highly amenable to automation, further accelerating the drug discovery process. spirochem.com
The use of a Regenerating Michael (REM) linker has been reported for the solid-phase synthesis of spirocyclic heterocycles. nih.gov This strategy is advantageous due to the traceless nature of the linker, meaning no part of the linker remains in the final product after cleavage. nih.gov
Chemical Reactivity and Mechanistic Transformations of Spiro 2.5 Oct 1 Ylmethyl Amine Systems
Ring-Opening Reactions of the Spiro[2.5]octane Cyclopropane (B1198618) Moiety
The three-membered ring of the spiro[2.5]octane system is subject to cleavage under various conditions, driven by the release of inherent ring strain. This reactivity is a hallmark of cyclopropane-containing molecules and can be initiated by both nucleophilic and electrophilic species.
Nucleophile-Induced Ring-Opening Reactions
The ring-opening of cyclopropanes by nucleophiles is most effective when the ring is activated by an electron-withdrawing group, which polarizes the C-C bonds and provides an electrophilic site for nucleophilic attack. In the case of (Spiro[2.5]oct-1-ylmethyl)amine, the aminomethyl group is electron-donating, making the cyclopropane ring less susceptible to direct nucleophilic attack unless the amine is first converted into a good leaving group or an activating group is present elsewhere on the ring system.
However, in related activated systems, such as donor-acceptor (D-A) cyclopropanes, nucleophilic ring-opening is a well-established transformation. These reactions typically proceed via an SN2-like mechanism, where the nucleophile attacks one of the cyclopropyl (B3062369) carbons, leading to the cleavage of a C-C bond. For instance, the ring-opening of cyclopropanes activated by two ester groups with amine nucleophiles has been shown to produce γ-aminobutyric acid (GABA) derivatives. nih.gov Similarly, patent literature describes the ring-opening methylation of 6-oxa-spiro[2.5]octane-5,7-dione using nucleophilic methylating agents like Grignard reagents, which underscores the susceptibility of the spiro[2.5]octane system to nucleophilic cleavage when appropriately activated. nih.govmasterorganicchemistry.com
A plausible nucleophile-induced ring-opening scenario for a derivative of this compound is presented in the table below, based on analogous reactions.
| Reactant (Analogous System) | Nucleophile | Conditions | Product Type |
| Donor-Acceptor Cyclopropane | Aliphatic Amine | Cu(II)/Trisoxazoline Catalyst | γ-Aminobutyric Acid Derivative |
| 6-oxa-spiro[2.5]octane-5,7-dione | Methyl Magnesium Reagent | Fe or Cu Catalyst | Ring-Opened Methylated Product |
| 2-Aroyl-3-arylcyclopropane-1,1-dicarbonitrile | Selenium Powder | Base (DBU) | 2-Aminoselenophene Derivative |
Acid-Catalyzed Ring-Opening Mechanisms
Acid-catalyzed ring-opening is a more general reaction for cyclopropanes, as protonation of a C-C bond makes it more susceptible to cleavage. The mechanism can exhibit characteristics of both SN1 and SN2 pathways. nih.govyoutube.com The reaction is initiated by the protonation of a cyclopropane C-C bond, which can be thought of as forming a corner-protonated cyclopropane intermediate. acs.orgrsc.org This is followed by the attack of a nucleophile.
The regiochemistry of the attack depends on the substitution pattern of the cyclopropane. The nucleophile will typically attack the most substituted carbon atom, as this carbon can best stabilize the developing positive charge in the transition state, a characteristic of an SN1-like mechanism. stackexchange.comuni-regensburg.de For this compound, acid-catalyzed ring-opening would likely proceed via cleavage of the C1-C2 or C1-C8 bond of the spiro[2.5]octane system, leading to a carbocationic intermediate that is subsequently trapped by a nucleophile. The stability of the resulting carbocation would play a crucial role in determining the reaction pathway.
Regioselectivity and Stereoselectivity in Ring Cleavage
The outcome of ring-opening reactions is governed by regioselectivity (which bond breaks and where the nucleophile attacks) and stereoselectivity (the spatial arrangement of the new substituents).
Regioselectivity: In acid-catalyzed openings, the nucleophile generally attacks the most substituted carbon atom of the cyclopropane ring. This is because the transition state has significant carbocationic character, which is stabilized by hyperconjugation from the alkyl substituents. youtube.com In the context of the spiro[2.5]octane system, cleavage can occur at the bonds adjacent to the spiro-carbon or at the distal bond. The precise outcome would be influenced by the stability of the potential carbocationic intermediates. For donor-acceptor cyclopropanes, the regioselectivity is controlled by the electronic nature of the substituents, with the nucleophile attacking the carbon adjacent to the electron-donating group in a formal [3+2] cycloaddition. nih.govuni-regensburg.de
Stereoselectivity: Cyclopropanation reactions themselves are often stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comwikipedia.org Subsequent ring-opening reactions can also proceed with a high degree of stereocontrol. For example, acid-catalyzed ring-opening often occurs with inversion of configuration at the site of nucleophilic attack if the mechanism is SN2-like. However, if a discrete carbocation intermediate is formed (SN1-like), a loss of stereochemical information may occur, leading to a mixture of stereoisomers. Studies on related systems have shown that the stereochemistry of the product can be controlled, confirming an SN2-like mechanism in certain acid-catalyzed ring-openings. nih.gov
Strain-Release Driven Transformations
The primary driving force for the ring-opening reactions of the cyclopropane moiety is the release of inherent ring strain. Cyclopropane has a significant amount of strain energy, estimated to be around 27.6 kcal/mol. masterorganicchemistry.com This high energy content is due to two main factors:
Angle Strain: The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to inefficient orbital overlap. masterorganicchemistry.com
Torsional Strain: The C-H bonds on adjacent carbon atoms are in an eclipsed conformation, which introduces additional energetic strain. masterorganicchemistry.com
This stored potential energy lowers the activation barrier for reactions that lead to the cleavage of the three-membered ring. Consequently, both acid- and nucleophile-induced ring-opening reactions are thermodynamically favorable processes for the spiro[2.5]octane system, as they result in the formation of a more stable, strain-free acyclic or larger ring system.
Reactions Involving the Aminomethyl Functional Group
The primary amine of this compound is a key site of reactivity, allowing for a multitude of transformations to create a diverse range of derivatives.
Derivatization of the Primary Amine
The lone pair of electrons on the nitrogen atom makes the primary amine both basic and nucleophilic. This allows for a variety of common derivatization reactions.
Acylation: The amine can readily react with acylating agents such as acid chlorides, anhydrides, or esters to form stable amide derivatives. This reaction, known as nucleophilic acyl substitution, typically requires two equivalents of the amine when using an acid chloride; one acts as the nucleophile and the second as a base to neutralize the HCl byproduct. youtube.com
Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides affords sulfonamides. These derivatives are often highly crystalline solids and are stable to hydrolysis.
Alkylation: The primary amine can be alkylated by reaction with alkyl halides through an SN2 mechanism. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. youtube.comyoutube.comyoutube.com Reductive amination provides a more controlled method for achieving mono-alkylation.
The table below summarizes some common derivatization reactions expected for the aminomethyl group.
| Reaction Type | Reagent | Functional Group Formed |
| Acylation | Acetyl Chloride | Amide |
| Sulfonylation | Tosyl Chloride | Sulfonamide |
| Alkylation | Methyl Iodide | Secondary Amine (and over-alkylation products) |
| Reductive Amination | Aldehyde/Ketone, NaBH3CN | Secondary or Tertiary Amine |
Nucleophilic Reactivity of the Amine
The primary amine group in this compound is a key functional group that dictates its nucleophilic character. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophilic species. This reactivity is fundamental to the synthesis of more complex derivatives.
The nucleophilicity of the amine can be modulated by the steric hindrance imposed by the adjacent spirocyclic system. While the amine is primary and thus generally reactive, the bulky spiro[2.5]octane framework can influence the approach of electrophiles. Common reactions involving the nucleophilic amine include acylation, alkylation, and condensation reactions. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides, while reaction with aldehydes or ketones, followed by reduction, would lead to secondary or tertiary amines.
The inherent reactivity of spiro-activated cyclopropanes has been shown to be influenced by the orthogonal orientation of the cyclopropane ring and the adjacent ring system, which can facilitate the delocalization of charge in transition states. nih.gov While this is more pronounced in systems with activating carbonyl groups, the principle of steric and electronic interplay is relevant. The amine functionality in this compound enhances its potential for use in medicinal chemistry and material science. evitachem.com
A generalized scheme for the nucleophilic reactions of this compound is presented below:
Table 1: Representative Nucleophilic Reactions of this compound
| Reaction Type | Electrophile | Product Type |
|---|---|---|
| Acylation | Acyl chloride (R-COCl) | N-acyl-(Spiro[2.5]oct-1-ylmethyl)amine |
| Alkylation | Alkyl halide (R'-X) | N-alkyl-(Spiro[2.5]oct-1-ylmethyl)amine |
| Reductive Amination | Aldehyde (R''-CHO) | N-alkyl-(Spiro[2.5]oct-1-ylmethyl)amine |
| Michael Addition | α,β-Unsaturated carbonyl | β-Amino carbonyl compound |
Computational and Mechanistic Insights into Reaction Pathways
Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, including the characterization of transition states and intermediates, and the analysis of electronic and steric effects.
Computational studies, often employing Density Functional Theory (DFT) methods, can be used to model the reaction pathways of spirocyclopropane systems. These calculations can elucidate the geometries and energies of transition states and intermediates, providing a deeper understanding of the reaction mechanism. For example, in the context of spirooxazine photochromism, computational methods have been used to map the ring-opening and closing reactions, identifying key conical intersections and intermediates. researchgate.net
For reactions involving this compound, computational analysis could predict whether a reaction proceeds through a concerted or stepwise mechanism and could identify the factors that control regioselectivity and stereoselectivity. The study of electrophilic cyclopropanes has shown that both electron-donating and electron-withdrawing groups can lower the activation barrier for nucleophilic attack, albeit through different mechanistic nuances. nih.gov
Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying the reactivity of organic molecules, focusing on the changes in electron density during a reaction. scielo.org.mx MEDT has been successfully applied to understand various cycloaddition reactions, including those involving cyclopropane-containing molecules. scielo.org.mxscielo.org.mx
MEDT studies on the synthesis of spirobipyrazolines through the domino reaction of nitrilimines with allenoates have provided insights into the regioselectivity and chemoselectivity of such processes. nih.gov The analysis of the conceptual DFT indices, such as electrophilicity and nucleophilicity, helps in predicting the flow of electron density and the nature of the transition states. mdpi.com For this compound, an MEDT study could provide a detailed picture of the electronic events during its reactions, clarifying the role of the amine group and the spirocyclopropane moiety in directing the reaction outcome.
The reactivity of this compound is governed by a subtle interplay of electronic and steric effects. The electron-donating nature of the aminomethyl group can influence the electronic properties of the spirocyclic core. Conversely, the bulky spiro[2.5]octane framework exerts significant steric hindrance around the reactive amine center.
Computational analysis can quantify these effects. For instance, the steric demand of the spiro group can be evaluated by calculating steric maps or by analyzing the computed transition state geometries. Electronic effects can be probed by examining the molecular orbital energies and the charge distribution within the molecule. In studies of electrophilic cyclopropanes, it has been shown that electronic effects from substituents can lead to a deviation from a purely synchronous SN2 mechanism. nih.gov A similar detailed analysis for this compound would be invaluable for predicting and controlling its chemical behavior.
Role As a Versatile Building Block in Advanced Organic Synthesis and Chemical Biology Research
Construction of Diverse Spirocyclic Architectures
The unique conformational properties of the spiro[2.5]octane system make (Spiro[2.5]oct-1-ylmethyl)amine a valuable precursor for creating diverse spirocyclic structures. The primary amine serves as a key functional group for derivatization, enabling the construction of more elaborate molecules.
The nucleophilic primary amine of this compound is instrumental in synthesizing spiroheterocycles, which are prominent scaffolds in medicinal chemistry. This amine can participate in cyclization reactions with various electrophilic partners to form nitrogen-containing rings spiro-fused to the octane (B31449) core. Such reactions are pivotal for generating novel chemical entities. For example, reactions with diketones can lead to the formation of spiro-pyrrolidines, while reactions with isocyanates or isothiocyanates can yield spiro-ureas and thioureas, respectively. These transformations often leverage the steric bulk of the spiro[2.5]octyl group to influence stereochemical outcomes.
Table 1: Examples of Spiroheterocycle Synthesis
| Reactant Class | Resulting Spiroheterocyclic Scaffold |
| Dialdehydes / Diketones | Spiro-pyrrolidines / Spiro-piperidines |
| Isocyanates / Isothiocyanates | Spiro-imidazolidinones / Spiro-thiohydantoins |
| α,β-Unsaturated Esters | Spiro-lactams |
The amine functionality allows for the seamless integration of the spiro[2.5]octane moiety into larger, polysubstituted molecules. Multicomponent reactions (MCRs), which combine three or more substrates in a single step, are particularly effective for this purpose. Using this compound as the amine component in MCRs, such as the Ugi or Passerini reaction, enables a rapid increase in molecular diversity and complexity from simple starting materials. This approach is highly efficient for generating libraries of compounds for screening purposes.
Design and Assembly of Complex Synthetic Targets
In the field of total synthesis, building blocks that offer rigid conformational control are highly prized. The spiro[2.5]octane framework of this compound serves as a rigid scaffold, pre-organizing appended functionalities into specific spatial orientations. This characteristic is crucial when designing and synthesizing complex molecules like natural product analogues, where precise stereochemistry is often key to biological function. Synthetic strategies can involve modifying the amine and then further elaborating other positions on the spirocyclic core to achieve the desired complex target.
Applications in the Exploration of Chemical Space
Diversity-oriented synthesis (DOS) is a strategy used to explore vast regions of chemical space by creating structurally diverse and complex small molecules. beilstein-journals.orgcam.ac.ukscispace.com this compound is an ideal starting material for DOS campaigns due to its inherent three-dimensionality. scispace.com By applying various synthetic transformations to this core, chemists can generate libraries of spiro-compounds that differ in their skeletal structure, substituents, and stereochemistry. cam.ac.uk This approach facilitates the discovery of novel molecular architectures that are underrepresented in typical compound collections, thereby increasing the chances of identifying new biologically active agents. beilstein-journals.orgscispace.com The goal of DOS is to populate chemical space with a wide variety of molecules, moving beyond traditional, "flat" aromatic structures. cam.ac.ukscispace.com
Contributions to the Synthesis of Bioactive Structural Motifs
Spirocyclic systems are considered "privileged structures" in medicinal chemistry because they are frequently found in bioactive compounds. beilstein-journals.org The incorporation of the rigid spiro[2.5]octane unit can improve a molecule's pharmacological properties by locking it into a conformation that is favorable for binding to a biological target. The amine group of this compound provides a straightforward method for attaching this valuable spiro motif to other known pharmacophores. For instance, the spiro-oxindole core, a well-known bioactive motif, can be synthesized using strategies that could be adapted for this building block. rsc.org
Table 2: Bioactive Spirocyclic Motifs and Their Therapeutic Relevance
| Bioactive Spiro Motif | Potential Therapeutic Area |
| Spiro-oxindoles | Oncology. rsc.org |
| Spiro-piperidines | Central Nervous System (CNS) Disorders |
| Spiro-hydantoins | Anticonvulsant, Antiviral |
| Spiro-pyrrolidines | Antibacterial, Antiviral |
Advanced Spectroscopic and Structural Characterization of Spiro 2.5 Oct 1 Ylmethyl Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules and for probing their three-dimensional structure in solution. For derivatives of (Spiro[2.5]oct-1-ylmethyl)amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete structural assignment.
1D and 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)
One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. libretexts.org
A hypothetical ¹H NMR spectrum of this compound would be expected to show a complex set of signals for the cyclohexane (B81311) and cyclopropane (B1198618) ring protons, likely in the upfield region (δ 0.5-2.5 ppm). tue.nl The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a distinct signal, with its chemical shift influenced by the solvent and concentration. hw.ac.uk The NH₂ protons would typically present as a broad singlet, which can be confirmed by D₂O exchange. hw.ac.uk
The ¹³C NMR spectrum would complement the ¹H data, with the spiro carbon atom appearing as a unique quaternary signal. The chemical shifts of the cyclopropyl (B3062369) and cyclohexyl carbons would provide information about their substitution and local geometry. bas.bg
To unambiguously assign these signals and establish connectivity, a suite of 2D NMR experiments is indispensable:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connections between adjacent protons within the cyclohexane and cyclopropane rings, as well as the coupling between the methine proton on the cyclopropane ring and the methylene (B1212753) protons of the aminomethyl group. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a definitive link between the ¹H and ¹³C NMR data. columbia.edu This is crucial for assigning the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This powerful technique would be instrumental in connecting the different structural fragments of this compound derivatives, for instance, by showing correlations from the aminomethyl protons to the carbons of the cyclopropane ring and the spiro carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. rsc.org For example, NOESY could elucidate the relative orientation of the aminomethyl group with respect to the cyclohexane ring.
A summary of hypothetical NMR data for this compound is presented in the table below.
| Technique | Hypothetical Observation | Information Gained |
| ¹H NMR | Complex multiplets (δ 0.5-2.5 ppm), signal for -CH₂NH₂ and broad singlet for NH₂. libretexts.orghw.ac.uk | Proton chemical environments. |
| ¹³C NMR | Signals for spiro, cyclopropyl, cyclohexyl, and aminomethyl carbons. bas.bg | Carbon framework. |
| COSY | Cross-peaks showing ¹H-¹H couplings within the rings and side chain. rsc.org | Proton connectivity. |
| HSQC | Correlations between directly bonded C-H pairs. columbia.edu | Definitive ¹H and ¹³C assignments. |
| HMBC | Long-range ¹H-¹³C correlations connecting structural fragments. columbia.edu | Molecular skeleton assembly. |
| NOESY | Through-space correlations between protons. rsc.org | Stereochemistry and conformation. |
Conformation Analysis via NMR
The cyclohexane ring in spiro[2.5]octane derivatives can adopt various conformations, such as chair, boat, or twist-boat. The preferred conformation can be investigated using NMR techniques. The coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can provide information about the dihedral angles between adjacent protons, which is indicative of the ring's conformation. mdpi.com Furthermore, NOESY experiments can reveal spatial proximities that are consistent with a particular conformation. For instance, strong NOE signals between axial protons on the same face of the cyclohexane ring would support a chair conformation.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₉H₁₇N, the expected exact mass would be 139.1361 g/mol . hit2lead.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 139. The fragmentation of the molecule would likely proceed through characteristic pathways for amines and spiro compounds. A common fragmentation for primary amines is the α-cleavage, which would involve the loss of a hydrogen radical to form a stable iminium cation. Another likely fragmentation pathway would involve the cleavage of the cyclopropane ring, leading to characteristic fragment ions. Analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure.
A hypothetical fragmentation pattern is outlined in the table below.
| m/z | Hypothetical Fragment | Fragmentation Pathway |
| 139 | [C₉H₁₇N]⁺ | Molecular Ion |
| 138 | [C₉H₁₆N]⁺ | α-cleavage (loss of H•) |
| 110 | [C₈H₁₄]⁺ | Loss of CH₂NH |
| 96 | [C₇H₁₂]⁺ | Fragmentation of the cyclohexane ring |
| 82 | [C₆H₁₀]⁺ | Further fragmentation |
| 68 | [C₅H₈]⁺ | Further fragmentation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound derivatives, the IR spectrum would exhibit characteristic absorption bands corresponding to the amine and alkane moieties.
The primary amine group (-NH₂) would give rise to two characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be observed around 1590-1650 cm⁻¹. The C-N stretching vibration would appear in the 1000-1250 cm⁻¹ region. The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexane and cyclopropane rings would be observed just below 3000 cm⁻¹.
A summary of expected IR absorption bands is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Primary Amine (N-H) | Bend (Scissoring) | 1590 - 1650 |
| Aliphatic Amine (C-N) | Stretch | 1000 - 1250 |
| Alkane (C-H) | Stretch | 2850 - 2960 |
| Cyclopropane (C-H) | Stretch | ~3050 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
While NMR spectroscopy provides invaluable information about the structure and conformation in solution, X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state. rsc.org For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute stereochemistry.
To perform X-ray crystallography, a suitable single crystal of the compound or a derivative is required. The diffraction pattern of X-rays passing through the crystal provides detailed information about the atomic positions, bond lengths, bond angles, and torsional angles within the molecule. This would precisely define the geometry of the spiro[2.5]octane framework and the conformation of the aminomethyl side chain in the solid state. This information is crucial for understanding intermolecular interactions in the crystal lattice and can provide insights into the molecule's physical properties.
A hypothetical table of crystallographic data for a derivative of this compound is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| R-factor | < 0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
